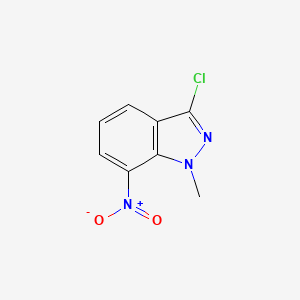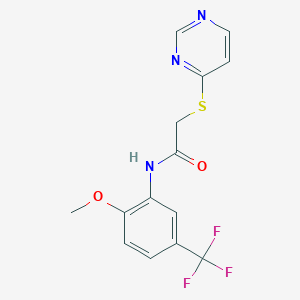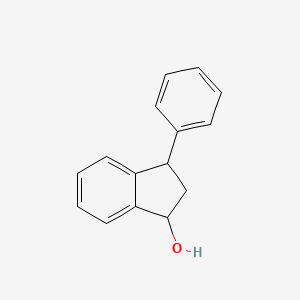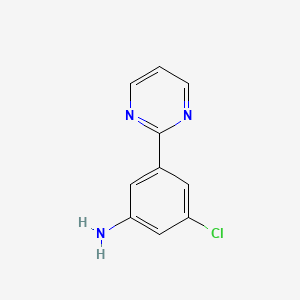![molecular formula C12H15ClN2O2 B2551441 4-[(クロロアセチル)アミノ]-N-プロピルベンズアミド CAS No. 908528-77-8](/img/structure/B2551441.png)
4-[(クロロアセチル)アミノ]-N-プロピルベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Chloroacetyl)amino]-N-propylbenzamide is an organic compound with the molecular formula C₁₂H₁₅ClN₂O₂ and a molecular weight of 254.71 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a chloroacetyl group attached to an amino group, which is further connected to a benzamide structure with a propyl substituent.
科学的研究の応用
4-[(Chloroacetyl)amino]-N-propylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the development of new materials and chemical processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(chloroacetyl)amino]-N-propylbenzamide typically involves the acylation of aniline derivatives with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Starting Materials: Aniline derivative, chloroacetyl chloride, triethylamine.
Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Procedure: The aniline derivative is dissolved in dichloromethane, and triethylamine is added. Chloroacetyl chloride is then added dropwise to the reaction mixture while maintaining the temperature. The reaction mixture is stirred for several hours, followed by work-up and purification to obtain the desired product.
Industrial Production Methods: Industrial production of 4-[(chloroacetyl)amino]-N-propylbenzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient cooling systems to manage the exothermic reaction. The purification steps may include crystallization or chromatography to ensure high purity of the final product .
化学反応の分析
Types of Reactions: 4-[(Chloroacetyl)amino]-N-propylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding amine and carboxylic acid derivatives.
Oxidation and Reduction: The benzamide moiety can be subjected to oxidation or reduction reactions to modify the aromatic ring or the amide group.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as ethanol or methanol, and mild heating conditions.
Hydrolysis: Acidic or basic aqueous solutions, reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride, appropriate solvents, and controlled temperatures.
Major Products:
Substitution Reactions: New derivatives with modified functional groups.
Hydrolysis: Amine and carboxylic acid derivatives.
Oxidation and Reduction: Modified aromatic rings or reduced amide groups.
作用機序
The mechanism of action of 4-[(chloroacetyl)amino]-N-propylbenzamide involves its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. The chloroacetyl group is highly reactive and can form stable amide or thioether linkages with amino or thiol groups on target molecules. This reactivity makes it useful in modifying proteins for research purposes .
類似化合物との比較
N-(Chloroacetyl)-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.
N-(Chloroacetyl)-N-ethylbenzamide: Similar structure but with an ethyl group instead of a propyl group.
N-(Chloroacetyl)-N-butylbenzamide: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 4-[(Chloroacetyl)amino]-N-propylbenzamide is unique due to its specific propyl substituent, which can influence its reactivity and interactions with biological molecules. The propyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications in research and industry .
特性
IUPAC Name |
4-[(2-chloroacetyl)amino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-2-7-14-12(17)9-3-5-10(6-4-9)15-11(16)8-13/h3-6H,2,7-8H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMDVRLMEAJEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(1-cyanocyclopropyl)carbamoyl]methyl}phenyl)-3,3-dimethylbutanamide](/img/structure/B2551360.png)
![6-chloro-N2-[(1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B2551365.png)

![ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2551369.png)
![4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2551371.png)

![2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551375.png)
![3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid](/img/structure/B2551377.png)
![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)

![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B2551381.png)
